molecular formula C9H11F2NO B15276648 (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol

(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol

Cat. No.: B15276648
M. Wt: 187.19 g/mol
InChI Key: UCCMLMIJLWCYFP-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2,3-difluorophenyl)propan-1-ol is a chiral amino alcohol featuring a 2,3-difluorophenyl group attached to a propan-1-ol backbone with an (R)-configured amine at the C3 position. This compound belongs to a class of β-amino alcohols, which are critical intermediates in pharmaceutical synthesis due to their ability to act as building blocks for bioactive molecules.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

UCCMLMIJLWCYFP-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a difluorobenzene derivative.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Hydroxyl Group Introduction: The hydroxyl group is added via a reduction reaction, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the carbonyl group back to a hydroxyl group using reducing agents.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol with key analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Substituents (Position) Halogen Type Functional Groups Molecular Formula Molecular Weight (g/mol) Configuration Purity Reference
This compound (Target) 2,3-difluoro F Amino alcohol (free base) C₉H₁₁F₂NO ~187.2* R N/A
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-difluoro F Ester, hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 R 95%
(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol 2,5-dichloro Cl Amino alcohol (free base) C₉H₁₁Cl₂NO 220.1 R N/A
3-Amino-3-(2-fluorophenyl)propan-1-ol (CAS 612532-14-6) 2-fluoro F Amino alcohol (free base) C₉H₁₂FNO ~169.2* N/A N/A
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-2-yl N/A Methylamino, alcohol C₈H₁₃NOS ~185.3* N/A N/A

*Calculated based on atomic masses.

Key Observations

Halogen Effects :

  • Fluorine vs. Chlorine : The dichloro analog (2,5-dichlorophenyl) has a higher molecular weight (220.1 vs. ~187.2) and increased lipophilicity compared to the difluoro target compound. Chlorine’s larger atomic size and lower electronegativity may reduce metabolic stability but enhance membrane permeability .
  • Substituent Position : The 2,3-difluoro substitution in the target compound vs. 2,4-difluoro in the ethyl ester analog alters steric and electronic interactions. For example, 2,4-difluoro substitution may lead to different binding orientations in receptor pockets .

Functional Group Modifications: The ethyl ester hydrochloride analog () introduces a polar ester group and salt form, enhancing aqueous solubility (265.69 g/mol) compared to the free base target compound. Such modifications are common in prodrug strategies to improve bioavailability .

Stereochemical Considerations :

  • The (3R)-configuration in the target compound and its ethyl ester analog contrasts with the (3S)-enantiomer listed in . Stereochemistry critically impacts biological activity; for instance, the R-configuration may favor binding to specific enzyme active sites .

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